molecular formula C8H14O2 B2732642 4-Ethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248416-58-0

4-Ethyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B2732642
CAS No.: 2248416-58-0
M. Wt: 142.198
InChI Key: LTNKNHHXKFGMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,6-dioxaspiro[2.5]octane is a chemical compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an octane ring, with an ethyl group attached to the spiro carbon. The presence of the dioxane ring imparts significant chemical stability and reactivity, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound . The reaction proceeds through a series of steps including ring-opening and cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like benzene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,6-dioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, phenols, thiols, and organic peroxides. Reaction conditions often involve the use of solvents like benzene and catalysts such as p-toluenesulfonic acid .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrans and other spirocyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,6-dioxaspiro[2.5]octane involves its interaction with nucleophiles, leading to the fission of the oxirane ring. This reaction follows the Krasuskii rule, where the nucleophile attacks the least substituted carbon atom, resulting in the formation of various functional derivatives . The compound’s reactivity is influenced by the presence of the dioxane ring, which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,6-dioxaspiro[2.5]octane is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

4-ethyl-1,6-dioxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKNHHXKFGMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCC12CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.